3-Formyl-6-methylchromone

Organic Synthesis α-Aminophosphine Oxides Catalyst-Free Reaction

3-Formyl-6-methylchromone is the validated building block for catalyst-free α-aminophosphine oxide synthesis with aliphatic amines (aromatic amines unreactive). The 6-methyl substitution confers a distinct electronic profile critical for reproducible SAR in MDR reversal and sensor development. Direct precursor to rhodamine B Cu²⁺ sensors (1:1 binding) and antimicrobial Cu(II) thiosemicarbazones (MIC 16–64 μg/mL). Choose this compound for reliable, high-purity research. ≥98%.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 42059-81-4
Cat. No. B1298627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-6-methylchromone
CAS42059-81-4
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=C(C2=O)C=O
InChIInChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3
InChIKeyGBWMIOYSMWCYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-6-methylchromone (CAS:42059-81-4) | Key Intermediate for Bioactive Heterocycles & Metal Complexes


3-Formyl-6-methylchromone (CAS: 42059-81-4) is a 3-formyl-substituted chromone derivative (6-methyl-4-oxo-4H-chromene-3-carbaldehyde, molecular formula C₁₁H₈O₃) [1]. Characterized by a conjugated aldehyde group at the C3 position of the chromone core, it exhibits a melting point of 172–173 °C and an XLogP3 of 1.6, positioning it as a lipophilic but crystalline solid . The compound is commercially available in 97–98% purity and serves as a versatile precursor in medicinal chemistry, with documented applications including the synthesis of Schiff bases, thiosemicarbazones, and α-aminophosphine oxide derivatives [2].

3-Formyl-6-methylchromone: Why Simple Chromone Analogs Are Not Interchangeable


Generic substitution between 3-formylchromones fails due to the profound impact of the 6-methyl substituent on both physicochemical properties and biological outcome. While the parent compound 3-formylchromone (chromone-3-carboxaldehyde, CAS 17422-74-1) lacks the methyl group, this substitution in 3-formyl-6-methylchromone alters the electronic distribution of the chromone ring system, directly influencing its reactivity in nucleophilic additions at the C3 aldehyde and its binding to biological targets [1]. This is particularly critical given the demonstrated structure-activity relationship (SAR) where total polar surface area and ground state dipole moment are presumed to play a key role in the multidrug resistance-reversing effect of 3-formylchromones [2]. Therefore, the specific substitution pattern of 3-formyl-6-methylchromone cannot be assumed equivalent to other 3-formylchromone derivatives or 6-substituted analogs (e.g., 3-formyl-6-nitrochromone) in either synthetic or biological applications, as detailed in the quantitative evidence below.

3-Formyl-6-methylchromone Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Data


Synthetic Reactivity: Catalyst-Free Three-Component Reaction vs. Aromatic Amine Inactivity

3-Formyl-6-methylchromone exhibits distinct reactivity patterns in three-component reactions with primary amines and secondary phosphine oxides, which are critically dependent on the amine's structure and reaction conditions. In a catalyst-free approach, the compound reacts with aliphatic amines and secondary phosphine oxides at ambient temperature to yield chromonyl-substituted α-aminophosphine oxides [1]. However, a stark differentiation emerges with aromatic amines: under the same catalyst-free conditions, no reaction occurs [2]. Even when a basic catalyst is applied, the reaction with aromatic amines does not proceed to completion [2].

Organic Synthesis α-Aminophosphine Oxides Catalyst-Free Reaction

Copper(II) Sensor Selectivity: Differential Performance of 6-Methyl vs. 6-Nitro Analogs

In the development of rhodamine-based fluorescent sensors for Cu²⁺ detection, two chemosensors were designed and synthesized: one bearing a 3-formyl-6-nitrochromone unit (L₁) and the other bearing a 3-formyl-6-methylchromone unit (L₂) [1]. Both were created under identical microwave irradiation conditions for the selective detection of Cu²⁺ in aqueous media [1]. The study demonstrates that both analogs function as selective Cu²⁺ sensors, but the choice between the 6-methyl and 6-nitro substituent allows for tuning of the sensor's photophysical and binding properties without compromising selectivity [1].

Chemosensor Fluorescent Sensor Copper Detection

Antimicrobial Activity of Copper(II) Complexes: Ligand-Dependent MIC Values Against S. aureus

Copper(II) complexes synthesized with a thiosemicarbazone ligand derived from 3-formyl-6-methylchromone (HL) exhibit quantifiable antimicrobial activity. Among six complexes tested, complex 5 ([Cu(L)(ClO₄)(H₂O)]) demonstrated the highest activity against all strains tested, with Minimum Inhibitory Concentration (MIC) values ranging from 16–64 μg/mL [1]. The free ligand (HL) itself showed no or negligible antimicrobial activity, confirming that metal complexation is essential for bioactivity [1].

Antimicrobial Metal Complex Copper(II)

In Silico Anti-Diabetic Potential: 6-Isopropyl Analog Outperforms Reference Drug Dapagliflozin in Docking Studies

In silico docking studies of 6-substituted 3-formyl chromone derivatives against human insulin-degrading enzyme (IDE) revealed that 6-isopropyl-3-formyl chromone (compound 4) exhibited the highest binding affinity, with a binding energy of −8.5 kcal mol⁻¹ [1]. This value surpasses the affinity of the clinically used anti-diabetic drug dapagliflozin (−7.9 kcal mol⁻¹), as well as other natural IDE-targeting compounds vitexin (−8.3 kcal mol⁻¹) and myricetin (−8.4 kcal mol⁻¹) [1]. While 3-formyl-6-methylchromone was not the top performer in this series, the study establishes a class-level trend: the 6-substituent on the 3-formylchromone core critically influences binding to diabetes-related targets [1].

Anti-diabetic Molecular Docking In Silico

Physicochemical Differentiation: Enthalpy of Combustion Data vs. Parent Chromone

The enthalpy of combustion of 3-formyl-6-methylchromone has been determined experimentally via combustion calorimetry . While the exact numerical value requires access to the primary thermochemical study (Flores et al., Thermochim. Acta, 2006), the existence of this data provides a clear physicochemical differentiator from the parent compound 3-formylchromone (chromone-3-carboxaldehyde), for which combustion enthalpy data may also exist but will differ due to the 6-methyl substitution . This thermochemical data is essential for process safety and energetic material assessments.

Thermochemistry Enthalpy of Combustion Physicochemical Property

3-Formyl-6-methylchromone: Validated Research and Industrial Application Scenarios


Synthesis of α-Aminophosphine Oxide Libraries via Catalyst-Free Multicomponent Reactions

3-Formyl-6-methylchromone is specifically validated for the rapid, catalyst-free synthesis of chromonyl-substituted α-aminophosphine oxides when reacted with aliphatic primary amines and secondary phosphine oxides at ambient temperature [1]. This application is particularly valuable for medicinal chemists constructing compound libraries, as it avoids metal catalysts and operates under mild conditions. However, researchers must note that aromatic amines are unreactive under these conditions, making this compound suitable specifically for aliphatic amine-derived scaffolds [1].

Development of Selective Copper(II) Chemosensors

The compound serves as a direct precursor for the synthesis of a rhodamine B-based fluorescent sensor (L₂) designed for the selective detection of Cu²⁺ ions in aqueous media [2]. The 6-methyl substitution offers a distinct electronic profile compared to the 6-nitro analog (L₁), allowing sensor developers to fine-tune detection parameters while maintaining high selectivity [2]. This application is supported by DFT calculations and Job's plot analysis confirming a 1:1 binding stoichiometry with Cu²⁺ [3].

Ligand for Biologically Active Metal Complexes

3-Formyl-6-methylchromone is a validated precursor for the synthesis of thiosemicarbazone ligands (by reaction with 4-phenylthiosemicarbazide), which upon complexation with copper(II) yield antimicrobial agents with defined MIC values (16–64 μg/mL) against S. aureus, E. coli, and C. albicans [4]. This is a robust application for researchers developing metal-based therapeutics or studying coordination chemistry.

Medicinal Chemistry Scaffold for 6-Substituted Optimization

The compound belongs to the class of 6-substituted 3-formylchromones, which have demonstrated promising in silico anti-diabetic potential [5]. Specifically, analogs of 3-formyl-6-methylchromone have been computationally evaluated as inhibitors of aldehyde oxidase, insulin-degrading enzyme (IDE), and HIF1α [5]. This positions the compound as a starting point for synthetic elaboration at the 6-position to create focused libraries for diabetes and cancer research.

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